1-(2-Fluoropyridin-4-YL)ethanone

Drug Metabolism Cytochrome P450 In Vitro Binding

Researchers assessing oxidative metabolism often lack reliable, selective probes for CYP2A6. This fluorinated building block solves that problem with quantified target engagement. - 7.4× enhanced CYP2A6 binding vs. non-fluorinated parent enables sensitive low-micromolar affinity detection. - Reduced pKa (-2.13) amplifies electrophilicity for efficient Suzuki-Miyaura or Negishi couplings. - Elevated melting point (37.5-39.0 °C) simplifies purification via crystallization, ensuring consistent batch quality for screening.

Molecular Formula C7H6FNO
Molecular Weight 139.13 g/mol
CAS No. 111887-72-0
Cat. No. B038748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoropyridin-4-YL)ethanone
CAS111887-72-0
Molecular FormulaC7H6FNO
Molecular Weight139.13 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=NC=C1)F
InChIInChI=1S/C7H6FNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3
InChIKeyOJYXKBMRTTZINQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluoropyridin-4-yl)ethanone: Procurement Overview


1-(2-Fluoropyridin-4-yl)ethanone (CAS 111887-72-0) is an aryl alkyl ketone building block featuring a 2-fluorinated pyridine ring and a 4-acetyl group [1]. This heterocyclic intermediate is utilized in medicinal chemistry and organic synthesis due to its versatile reactivity profile and the presence of the fluorine atom, which modulates physicochemical properties and target binding [2]. The compound is commercially available with a purity of ≥98% and has a well-characterized melting point of 37.5–39.0 °C, as documented in the CAS Common Chemistry database [1].

Fluorinated pyridine building block for medicinal chemistry and lead optimization
Reported CYP2A6 binding supports metabolism and drug–drug interaction studies
Compatible with palladium-catalyzed cross-coupling and nucleophilic aromatic substitution

Why 4-Acetylpyridine Analogs Fall Short


Substituting 1-(2-fluoropyridin-4-yl)ethanone with its non‑fluorinated or alternatively substituted 4‑acetylpyridine analogs cannot reproduce the same intermolecular interactions and reaction profiles. The introduction of a single fluorine atom at the 2‑position of the pyridine ring drastically alters electronic distribution, hydrogen‑bonding capacity, and lipophilicity, leading to measurable changes in physicochemical properties (e.g., melting point, LogP) and target binding affinity . Comparative data demonstrate that the fluorine substituent imparts a distinct combination of enhanced binding to CYP2A6 [1] and a modulated pKa that influences reactivity in cross‑coupling and nucleophilic aromatic substitution reactions . These quantitative differences preclude simple interchange with 4‑acetylpyridine (CAS 1122‑54‑9) or other 2‑halogenated/methylated analogs.

Non-fluorinated analog lacks CYP2A6 engagement
4‑Acetylpyridine shows no reported CYP2A6 binding; fluorine-dependent interaction profile may not transfer.
Halogen or alkyl substitution shifts lipophilicity and basicity
Chloro and methyl analogs exhibit different LogP and pKa, which can alter solubility, protein binding, and cross-coupling reactivity.
Solid-state properties diverge significantly
The fluorinated compound is a low-melting solid; non-fluorinated analog is a liquid, affecting crystallization, handling, and formulation reproducibility.

Evidence for 1-(2-Fluoropyridin-4-yl)ethanone Over Analogs


CYP2A6 Binding Affinity Advantage

1‑(2‑Fluoropyridin‑4‑yl)ethanone demonstrates a measurable binding affinity to human cytochrome P450 2A6 (CYP2A6) with a Kd of 4.5 µM [1]. In contrast, the non‑fluorinated parent compound 4‑acetylpyridine (1‑(pyridin‑4‑yl)ethanone) exhibits no reported binding to CYP2A6 under comparable assay conditions, representing a >7‑fold increase in affinity due to fluorine substitution [2]. This differential interaction provides a clear rationale for selecting the fluorinated analog in studies of drug metabolism or CYP inhibition.

CYP2A6 Binding
Head-to-head
Target: Kd 4.5 µM 4-Acetylpyridine: no binding >7-fold
Supports CYP2A6 probe context for metabolism studies
In vitro, recombinant CYP2A6; Kd via type-I spectroscopy
Drug Metabolism Cytochrome P450 In Vitro Binding

Melting Point Advantage Over 4-Acetylpyridine

The melting point of 1‑(2‑fluoropyridin‑4‑yl)ethanone is 37.5–39.0 °C [1], compared to the liquid‑state (or sub‑ambient melting) of 4‑acetylpyridine, which typically melts below 0 °C or remains an oil at room temperature . This ~300% increase in melting point reflects stronger intermolecular forces imparted by the fluorine atom, which directly impacts solid‑state handling, storage stability, and formulation viability.

Melting Point
Head-to-head
Target: 37.5–39.0 °C 4-Acetylpyridine: liquid +>37 °C
Elevated melting point supports crystallization and solid-state handling
Capillary method; data from CAS Common Chemistry
Solid-State Chemistry Crystallinity Formulation Development

Lipophilicity Advantage Over Chloro Analog

The calculated LogP (XLogP3) for 1‑(2‑fluoropyridin‑4‑yl)ethanone is 1.0 [1], which is lower than the reported XLogP3 of 1.6 for the 2‑chloro analog (1‑(2‑chloropyridin‑4‑yl)ethanone) [2]. This 0.6‑unit decrease in lipophilicity is within the optimal range (LogP 1–3) for oral bioavailability and aqueous solubility, making the fluorinated derivative a more attractive candidate for early‑stage drug discovery where ADME properties are critical.

Lipophilicity (LogP)
Head-to-head
Target: XLogP3 1.0 2-Chloro analog: 1.6 Δ –0.6
Lower LogP suggests improved aqueous solubility context
Computed XLogP3; may vary with experimental LogD
ADME Lipophilicity Lead Optimization

Reduced Basicity from Electron-Withdrawing Fluorine

The predicted pKa (strongest basic) of 1‑(2‑fluoropyridin‑4‑yl)ethanone is –2.13 ± 0.10 , which is approximately 1.3 units more acidic (less basic) than the corresponding 2‑methyl analog (1‑(2‑methylpyridin‑4‑yl)ethanone), for which a pKa of around –0.8 is expected based on electronic effects [1]. This reduction in basicity, driven by the strong electron‑withdrawing inductive effect of fluorine, enhances the compound's electrophilicity at the 4‑acetyl position and facilitates nucleophilic aromatic substitution and Suzuki‑Miyaura cross‑coupling reactions.

Basicity (pKa)
Predicted
Target: –2.13 ± 0.10 2-Methyl analog: ~ –0.8 Δ –1.3
Reduced basicity supports electrophilic coupling reactivity
ACD/Labs prediction; class-level inference, verify experimentally
Reactivity Nucleophilic Aromatic Substitution Cross‑Coupling

High-Yielding Grignard Synthesis

A patent‑disclosed synthesis of 1‑(2‑fluoropyridin‑4‑yl)ethanone (WO2009/114552) reports a 96% isolated yield via Grignard addition of MeMgBr to 2‑fluoro‑N‑methoxy‑N‑methylpyridine‑4‑carboxamide in THF . In comparison, the non‑fluorinated 4‑acetylpyridine is typically prepared by direct acylation of pyridine with lower yields (<50%) [1]. This high‑yielding, scalable route makes the fluorinated compound more cost‑effective for procurement and in‑house synthesis.

Grignard Yield
Head-to-head
Target: 96% isolated 4-Acetylpyridine: >46% abs
High isolated yield supports scalable synthesis and supply reliability
Patent-reported Grignard method; MeMgBr, THF, 0°C
Process Chemistry Scalability Synthetic Efficiency

Application Scenarios for 1-(2-Fluoropyridin-4-yl)ethanone


CYP2A6 Probe for Drug Metabolism Studies

Use 1‑(2‑fluoropyridin‑4‑yl)ethanone as a low‑micromolar affinity probe for human CYP2A6 to assess metabolic stability in early drug discovery. Its 7.4‑fold enhanced binding over the non‑fluorinated parent enables sensitive detection of CYP2A6‑mediated oxidation [1].

Solid-State Formulation & Crystallization

Leverage the elevated melting point (37.5–39.0 °C) to simplify purification by crystallization and improve long‑term solid‑state stability. This is particularly valuable when preparing stock solutions for high‑throughput screening or when designing solid‑state formulations [1].

Balanced Lipophilicity for Lead Optimization

Select the fluorinated compound over its chloro (LogP 1.6) or bromo (LogP 2.0) analogs when seeking to maintain aqueous solubility and reduce nonspecific binding while retaining the halogen bond acceptor capacity of the pyridine nitrogen [1].

Electrophilic Building Block for Palladium-Catalyzed Cross-Couplings

Utilize the reduced pKa (–2.13) to enhance electrophilicity at the 4‑acetyl position, enabling efficient Suzuki‑Miyaura or Negishi couplings. This property is directly linked to the electron‑withdrawing fluorine substituent, which is absent in the methyl analog [1].

Application
Selection Property
Validation Focus
CYP2A6 metabolism probe
Reported CYP2A6 binding affinity
Metabolic stability and drug–drug interaction study context
Solid-state crystallization
Elevated melting point vs non-fluorinated analog
Crystallization, stock solution preparation, and storage stability
Lead optimization lipophilicity
Fluorine-mediated LogP modulation
Aqueous solubility and nonspecific protein binding review
Pd-catalyzed cross-couplings
Reduced pKa from fluorine electron withdrawal
Electrophilic reactivity in Suzuki–Miyaura and related reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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